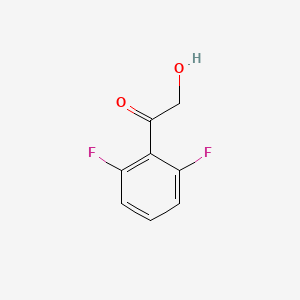![molecular formula C18H24N2O4 B2850957 (2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 2034298-01-4](/img/structure/B2850957.png)
(2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound characterized by a blend of multiple functional groups, including a pyridine ring, a spiro compound, and a methanone group. Its unique molecular architecture endows it with significant potential for applications across various scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves a multi-step process:
Step One: : Formation of the pyridine intermediate through a condensation reaction of cyclopentanol and pyridine-4-carboxylic acid.
Step Two: : Introduction of the methanone group via oxidation using an oxidizing agent like potassium permanganate.
Step Three: : Formation of the spiro intermediate through a spirocyclization reaction, involving the use of a cyclic ether and an azaspiro precursor under anhydrous conditions.
Industrial Production Methods
Industrially, the compound may be produced in batch reactors with precise control over temperature, pressure, and pH to optimize yield and purity. Catalysts and solvents play a crucial role in enhancing reaction efficiency and reducing by-products.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methanone group, forming carboxylic acids.
Reduction: : Reduction reactions can reduce the methanone group to an alcohol.
Substitution: : The pyridine ring and spiro compound can participate in substitution reactions, with common reagents being halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Alkyl halides, organolithium reagents.
Major Products
The major products of these reactions vary depending on the reagent and conditions but can include hydroxylated derivatives, carboxylated products, and substituted pyridine derivatives.
科学的研究の応用
Chemistry
Catalysis: : The compound's unique structure makes it a potential ligand in organometallic catalysts.
Material Science: : Its stability and reactivity are valuable in developing new polymers and materials.
Biology
Biochemical Probes: : Used in research to study enzyme activity and protein-ligand interactions.
Medicine
Industry
Agriculture: : Can be modified to produce pesticides.
Manufacturing: : Used as an intermediate in the synthesis of fine chemicals.
作用機序
The compound's effects are primarily exerted through its interaction with biological macromolecules, such as enzymes and receptors. Its spiro structure allows it to fit into specific enzyme active sites, inhibiting or modulating their activity. The methanone and pyridine groups are critical for binding to these targets, often through hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
(2-(Cyclohexyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
(2-(Cyclopropyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Uniqueness
Compared to its analogs, (2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone offers a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various chemical reactions and applications.
This compound's unique structure and properties make it a valuable asset in scientific research and industrial applications. From its complex synthesis to its varied applications, it stands out as a noteworthy subject in the world of chemistry. What other elements would you like to explore about this compound?
特性
IUPAC Name |
(2-cyclopentyloxypyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(20-9-6-18(7-10-20)22-11-12-23-18)14-5-8-19-16(13-14)24-15-3-1-2-4-15/h5,8,13,15H,1-4,6-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCWLNXBZGDSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCC4(CC3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
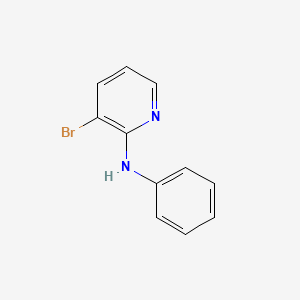
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2850876.png)
![3-methanesulfonyl-2-oxo-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2850878.png)
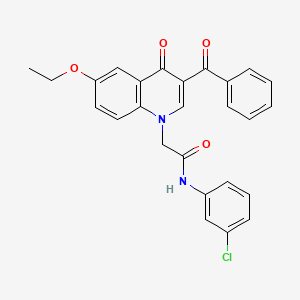
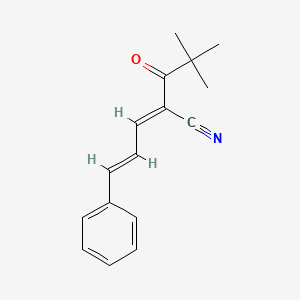
![2-{[3-(trifluoromethyl)anilino]methylene}naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2850886.png)

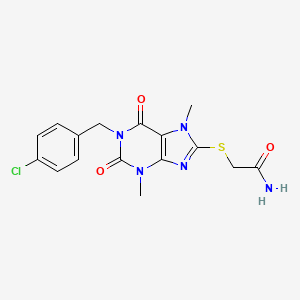
![tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2850889.png)
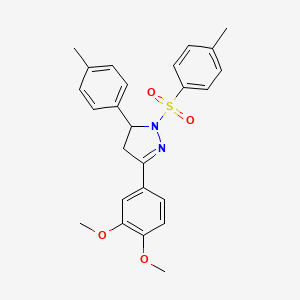
![3-(2-ethoxyethyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850891.png)

![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2850893.png)
